molecular formula C12H19BO2 B160763 (+)-Vinylboronic acid pinanediol ester CAS No. 132488-71-2

(+)-Vinylboronic acid pinanediol ester

Cat. No. B160763
M. Wt: 206.09 g/mol
InChI Key: POAOFRAFKLHZGL-MWGHHZFTSA-N
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Description

“(+)-Vinylboronic acid pinanediol ester” is a high-quality chemical provided by specialist distributors serving life science .


Molecular Structure Analysis

The molecular structure of “(+)-Vinylboronic acid pinanediol ester” is represented by the formula C12H19BO2 .


Physical And Chemical Properties Analysis

“(+)-Vinylboronic acid pinanediol ester” is a liquid at room temperature. It has a molecular weight of 206.09 and a molecular formula of C12H19BO2 .

Scientific Research Applications

Vinylboronic Acid Pinanediol Ester in Polymer Synthesis

Vinylboronic acid pinanediol ester (VBpin) has been utilized as a comonomer in radical copolymerization with styrene, leading to the synthesis of vinyl alcohol (VA)-styrene copolymers. This process is notable due to the difficulty in synthesizing such copolymers using typical VA precursor monomers like vinyl acetate (VAc). The research highlights the ability to control the molar mass through RAFT polymerization and adjust the VA composition ratio between 11% to 72%, thus impacting the solubility and glass-transition temperature of the resulting copolymers (Makino, Nishikawa, & Ouchi, 2021).

Synthesis of α-Aminoboronic Esters

The compound has been employed in the asymmetric synthesis of stable α-aminoboronic esters. Specifically, Bis(pinanediolato)diboron (B2pnd2) was utilized as the nucleophile, instead of the commonly used bis(pinacolato)diboron, in the stereospecific synthesis catalyzed by a triazole-based N-heterocyclic carbene (NHC) and Cu(I) chloride. The resulting pinanediol-protected α-aminoboronic esters showcased significantly enhanced stability compared to their pinacol derivatives (Chen, Chen, Zheng, & Sun, 2014).

Stability and Reactivity in Coupling Reactions

Vinylboronic acid pinanediol ester derivatives have been highlighted for their stability and reactivity in coupling reactions. For instance, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a related compound, has been noted for its superior performance in terms of stability and reactivity compared to the vinylboronate pinacol ester. It has shown improved selectivity for Heck versus Suzuki coupling with both aryl iodides and bromides and is easier to prepare and store (Lightfoot, Maw, Thirsk, Twiddle, & Whiting, 2003).

Safety And Hazards

The safety data sheet for “(+)-Vinylboronic acid pinanediol ester” can be found on the Sigma-Aldrich website .

properties

IUPAC Name

(1R,2R,6S,8R)-4-ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h5,8-10H,1,6-7H2,2-4H3/t8-,9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAOFRAFKLHZGL-MWGHHZFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511258
Record name (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Vinylboronic acid pinanediol ester

CAS RN

132488-71-2
Record name (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Kischkewitz, K Okamoto, C Mück-Lichtenfeld… - Science, 2017 - science.org
… , we showed that alcohol 1a could be obtained with 52% enantiomeric excess by running the reaction with the commercially available chiral (+)-vinylboronic acid pinanediol ester as …
Number of citations: 212 www.science.org
S Gonzalez, O Salvado… - Advanced Synthesis & …, 2022 - Wiley Online Library
… Similar ee values were obtained in the enantioselective version of the radical-polar crossover reaction with commercially available chiral (+)-vinylboronic acid pinanediol ester. The …
Number of citations: 5 onlinelibrary.wiley.com
E Fernandez, O Salvado, S Gonzalez - 2022 - chemrxiv.org
… Similar ee values were obtained in the enantioselective version of the radical-polar crossover reaction with commercially available chiral (+)-vinylboronic acid pinanediol ester.…
Number of citations: 2 chemrxiv.org
EK Edelstein - 2018 - search.proquest.com
This dissertation details the development of several enantioselective or stereospecific transformations involving organoboronic esters. Chapter one will introduce electrophile-induced …
Number of citations: 3 search.proquest.com
GJ Lovinger - 2019 - search.proquest.com
This dissertation details the discovery, development, and mechanistic exploration of several enantioselective processes involving organoboronic esters. The first chapter will discuss …
Number of citations: 2 search.proquest.com
O Kysilka - 2013 - theses.gla.ac.uk
… obvious drawback of this method is the need of one equivalent of an expensive chiral auxiliary, which cannot be recovered from the reaction (5g of (+)-vinylboronic acid pinanediol ester …
Number of citations: 1 theses.gla.ac.uk

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